molecular formula C23H31NO7S B013978 Bevonium metilsulfate CAS No. 5205-82-3

Bevonium metilsulfate

Cat. No.: B013978
CAS No.: 5205-82-3
M. Wt: 465.6 g/mol
InChI Key: AXKJGGRSAVLXTE-UHFFFAOYSA-M
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Description

Bevonium metilsulfate, also known as bevonium methyl sulfate, is a quaternary ammonium compound with antimuscarinic properties. It is commonly used for its antispasmodic and bronchodilating effects. The compound is often utilized in the form of its methyl sulfate salt and has applications in various medical and research fields .

Mechanism of Action

Target of Action

Bevonium methylsulfate primarily targets the muscarinic acetylcholine receptors (CHRM) . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological responses such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

As an antimuscarinic compound , Bevonium methylsulfate acts by blocking the muscarinic acetylcholine receptors . This blockade inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By preventing acetylcholine from binding to its receptors, Bevonium methylsulfate reduces the parasympathetic activity, leading to a decrease in smooth muscle contractions and glandular secretions.

Biochemical Pathways

The action of Bevonium methylsulfate affects two primary biochemical pathways: the Neuroactive ligand-receptor interaction and the Cholinergic synapse . The blockade of muscarinic acetylcholine receptors disrupts these pathways, altering the transmission of signals in the nervous system. This disruption leads to the downstream effects of reduced smooth muscle contractions and glandular secretions.

Result of Action

The molecular and cellular effects of Bevonium methylsulfate’s action primarily involve the reduction of smooth muscle contractions and glandular secretions . This results in its antispasmodic and bronchodilating properties, making it useful in conditions like bronchial asthma and gastrointestinal disorders .

Biochemical Analysis

Biochemical Properties

Bevonium metilsulfate plays a significant role in biochemical reactions by acting as a muscarinic acetylcholine receptor antagonist. It interacts with muscarinic receptors (M1, M2, M3, M4, and M5) in the body, inhibiting the action of acetylcholine. This inhibition leads to a reduction in smooth muscle contractions and glandular secretions . The compound’s interaction with these receptors is crucial for its therapeutic effects, particularly in reducing spasms and dilating the bronchi.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking muscarinic receptors, this compound reduces intracellular calcium levels, leading to decreased muscle contractions and glandular secretions . This modulation of cell signaling pathways can also impact gene expression, resulting in altered cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, preventing acetylcholine from exerting its effects. This binding leads to the inhibition of G-protein coupled receptor signaling, which in turn reduces the activity of downstream effectors such as phospholipase C and adenylate cyclase . The inhibition of these enzymes results in decreased production of second messengers like inositol trisphosphate (IP3) and cyclic AMP (cAMP), ultimately leading to reduced muscle contractions and glandular secretions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can maintain its efficacy in reducing muscle contractions and glandular secretions over time, although its potency may decrease with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces muscle contractions and glandular secretions without significant adverse effects . At higher doses, this compound can cause toxic effects such as tachycardia, dry mouth, and urinary retention . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a muscarinic receptor antagonist. The compound interacts with enzymes such as acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft . By inhibiting acetylcholine’s action, this compound indirectly affects metabolic flux and metabolite levels, leading to altered cellular responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. This distribution is crucial for its therapeutic effects, as it ensures the compound reaches its target sites.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to exert its effects precisely where needed, enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bevonium metilsulfate typically involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with 1,1-dimethylpiperidinium. The reaction proceeds through esterification, followed by quaternization with methyl sulfate to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final pharmaceutical-grade product .

Chemical Reactions Analysis

Types of Reactions: Bevonium metilsulfate undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester linkage in the molecule can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides and hydroxides.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.

Major Products Formed:

Scientific Research Applications

Bevonium metilsulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pirenzepine: Another antimuscarinic compound with similar properties.

    Atropine: A well-known antimuscarinic agent used for various medical applications.

    Scopolamine: Used for its antimuscarinic and antiemetic effects.

Uniqueness of Bevonium Metilsulfate: this compound is unique due to its specific chemical structure, which provides a balanced antimuscarinic effect with minimal side effects. Its quaternary ammonium structure enhances its stability and solubility, making it suitable for various pharmaceutical formulations .

Properties

IUPAC Name

(1,1-dimethylpiperidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NO3.CH4O4S/c1-23(2)16-10-9-15-20(23)17-26-21(24)22(25,18-11-5-3-6-12-18)19-13-7-4-8-14-19;1-5-6(2,3)4/h3-8,11-14,20,25H,9-10,15-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKJGGRSAVLXTE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33371-53-8 (Parent), 75-93-4 (Parent)
Record name Bevonium metilsulfate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046615
Record name Bevonium metilsulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5205-82-3
Record name Bevonium methyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5205-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bevonium metilsulfate [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bevonium metilsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046615
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Record name Bevonium metilsulfate
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Record name BEVONIUM METILSULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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